molecular formula C6H10N2O B021128 2,5-Bis(aminomethyl)furan CAS No. 2213-51-6

2,5-Bis(aminomethyl)furan

Cat. No. B021128
CAS RN: 2213-51-6
M. Wt: 126.16 g/mol
InChI Key: VKLGKDZCKSMSHG-UHFFFAOYSA-N
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Description

2,5-Bis(aminomethyl)furan is a promising monomer that was efficiently synthesized from biomass-derived 2,5-diformylfuran dioxime . It is a diamine compound in which two aminomethyl groups are bonded to a furan core nucleus having an aromatic character . It is a useful monomer compound that can be used for various purposes in the polymer industry .


Synthesis Analysis

The synthesis of 2,5-Bis(aminomethyl)furan has been achieved through various methods. One efficient approach involves the use of a controlled reaction pathway over Rh/HZSM-5, which enhances the sequence of the dehydration–hydrogenation of 2,5-diformylfuran dioxime . Another method involves an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis (N-methyl-aminomethyl)furan (BMAF) from HMF via the intermediate 2,5-bis (N-methyl-iminomethyl)furan (BMIF) .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(aminomethyl)furan consists of a furan core nucleus with two aminomethyl groups attached . The unique and versatile chemical structure containing both aldehyde and hydroxyl groups makes it a promising monomer for the production of new polyamides and polyureas .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-Bis(aminomethyl)furan include the dehydration–hydrogenation of 2,5-diformylfuran dioxime . Another reaction pathway involves the reductive amination of biomass-derived 2,5-diformylfuran (DFF) under a H2 and NH3 atmosphere .

Scientific Research Applications

Synthesis of Biomass-Derived Monomers

BAF has been efficiently synthesized from biomass-derived 2,5-diformylfuran dioxime with a high yield of 94.1%. This process is significant due to its high selectivity, which is achieved through a controlled reaction pathway over Rh/HZSM-5 catalysts . This synthesis is crucial for developing sustainable materials from renewable resources.

Pharmaceutical Applications

BAF serves as a building block for constructing new derivatives with structural cores of naturally occurring biologically active compounds. For instance, it has been used in the facile chemical access to biologically active Norcantharidin derivatives, which are analogues of the anticancer drug norcantharidin . This showcases BAF’s potential in drug development and pharmaceutical research.

Materials Science: Polymeric Applications

In materials science, BAF is utilized as a monomer for the production of bio-based polyureas (PUs) with main-chain furan rings. These PUs can form thermomechanically stable films and exhibit self-healing properties through a dynamic Diels-Alder reaction, which is reversible upon heating . This application is particularly relevant for creating smart materials with the ability to repair themselves.

Environmental Science: Biomass Utilization

BAF’s synthesis from biomass-derived intermediates represents a significant step towards the sustainable use of biomass resources. The efficient conversion processes developed for BAF highlight the potential for controllable conversion and utilization of biomass, reducing reliance on petrochemicals and supporting environmental sustainability .

Energy Production: Biofuel Additives

In the context of energy production, BAF derivatives have been considered as promising candidates for biofuel additives due to their high energy density and stability. The synthesis of BAF from biomass-derived furfurals underscores its role in the development of renewable energy resources .

Agriculture: Catalyst Development

The selective synthesis of BAF has implications for agriculture, where it can contribute to the development of biocompatible polymers used in packaging and biomaterials. The catalysts developed for BAF synthesis could promote the conversion of agricultural biomass into valuable chemicals, aiding in the creation of sustainable agricultural practices .

Future Directions

The development of effective methods for the preparation of diamines from bio-based renewable materials like 2,5-Bis(aminomethyl)furan is an attractive prospect in view of establishing the sustainable development of societies . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired .

properties

IUPAC Name

[5-(aminomethyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLGKDZCKSMSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543878
Record name (Furan-2,5-diyl)dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(aminomethyl)furan

CAS RN

2213-51-6
Record name (Furan-2,5-diyl)dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(aminomethyl)furan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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